6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
Description
Properties
IUPAC Name |
6-cyclobutyl-1-methylimidazo[1,2-b]pyrazole-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-13-5-6-14-10(13)8(11(15)16)9(12-14)7-3-2-4-7/h5-7H,2-4H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABBYDDGFWRCPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN2C1=C(C(=N2)C3CCC3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid typically involves the selective functionalization of the imidazo[1,2-b]pyrazole scaffold . One common method includes the use of brominated imidazo[1,2-b]pyrazole intermediates, which undergo selective magnesiation and zincation reactions with TMP-bases (2,2,6,6-tetramethylpiperidyl) followed by trapping reactions with various electrophiles .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-cycl
Biological Activity
6-Cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is a heterocyclic compound that has gained attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. Its imidazo[1,2-b]pyrazole core is common in various biologically active molecules, making it a significant target for synthesis and pharmacological exploration. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
| Property | Value |
|---|---|
| CAS Number | 2098057-04-4 |
| Molecular Weight | 217.27 g/mol |
| Key Features | Heterocyclic structure with a cyclobutyl group |
The biological activity of this compound is attributed to its interaction with specific molecular targets. It can modulate the activity of various enzymes and receptors, influencing cellular signaling pathways critical for cell proliferation and differentiation. The compound has been shown to interact with cytochrome P450 enzymes, which are essential for the metabolism of organic substances.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains, including Escherichia coli and Bacillus subtilis. For instance, one study reported that the compound inhibited bacterial growth at concentrations as low as 40 µg/mL, suggesting its potential as a therapeutic agent against infections.
Anticancer Properties
The anticancer potential of this compound has been evaluated in several studies. It has shown cytotoxic effects against human cervical carcinoma HeLa cells. In a notable study by Wiemer et al., derivatives of imidazo[1,2-b]pyrazoles were synthesized and screened for their ability to inhibit cell viability. The most active derivatives exhibited IC50 values ranging from 25 to 100 µM, indicating strong cytotoxicity against cancer cells . The mechanism involves interference with cellular pathways critical for cancer cell proliferation.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, the compound has demonstrated anti-inflammatory effects. A study revealed that certain derivatives could significantly reduce IL-6 production in SW1353 cells with IC50 values around 820 nM. This finding supports the therapeutic potential of these compounds in treating inflammatory conditions.
Case Studies
Several research studies have highlighted the biological activities of this compound:
- Antimicrobial Study : A study assessed the antimicrobial efficacy of this compound against various pathogens. Results indicated a broad-spectrum activity comparable to standard antibiotics.
- Cytotoxicity Evaluation : A comprehensive evaluation of cytotoxic effects on HeLa cells revealed promising results with several derivatives showing significant inhibition of cell viability.
- Inflammation Modulation : Investigations into anti-inflammatory properties demonstrated effective modulation of pro-inflammatory cytokines, indicating potential applications in inflammatory diseases.
Comparison with Similar Compounds
Substituent Variations at Position 6
The cyclobutyl group at position 6 distinguishes the target compound from analogs with smaller or electronically distinct substituents:
- Its melting point and biological activity profiles differ due to the absence of cyclobutyl-induced conformational effects .
- 6-Phenyl derivatives : Compounds like 2-(4-fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid () exhibit aromatic substituents, which enhance π-π stacking interactions but may reduce metabolic stability compared to the aliphatic cyclobutyl group .
- 6-Bromo derivatives : 7-Bromo-1-methyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid () replaces the cyclobutyl group with bromine, increasing molecular weight (244.048 g/mol) and altering electronic properties, which could influence binding affinity in medicinal chemistry applications .
Table 1: Substituent Effects at Position 6
Substituent Variations at Position 1
The methyl group at position 1 is a common feature in many analogs, but alternative alkyl/aryl groups impact pharmacokinetics:
- 1-Ethyl derivatives: 1-Ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid () has a longer alkyl chain, increasing lipophilicity (logP ~1.5 vs.
- 1-Cyclopropylmethyl derivatives : 1-(Cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid () introduces a bicyclic substituent, which may improve metabolic stability due to reduced cytochrome P450 susceptibility .
Table 2: Position 1 Substituent Comparison
Functional Group Variations at Position 7
The carboxylic acid at position 7 is critical for solubility and target binding. Alternative functionalities include esters, carbonitriles, and amides:
- Ethyl esters : Ethyl 2-(4-fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate () is a prodrug form with higher cell membrane permeability but requires hydrolysis for activation .
Table 3: Position 7 Functional Group Impact
Q & A
Q. What statistical methods reconcile conflicting bioactivity results across labs?
- Methodological Answer : Apply meta-analysis using standardized IC50/EC50 normalization. Use Bland-Altman plots to identify systematic biases (e.g., assay plate reader calibration). Collaborative inter-laboratory studies, as proposed in the Contested Territories Network’s methodologies, improve reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
